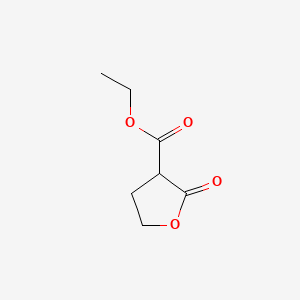

Ethyl 2-oxotetrahydrofuran-3-carboxylate

Description

Ethyl 2-oxotetrahydrofuran-3-carboxylate (CAS 77513-58-7) is a cyclic ester featuring a tetrahydrofuran ring substituted with a ketone (2-oxo) and an ethyl carboxylate group at the 3-position. Its molecular formula is C₇H₁₀O₄, with a molecular weight of 158.15 g/mol . This compound is widely used as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and functionalized heterocycles. Its structural versatility arises from the reactivity of the ketone and ester groups, enabling diverse transformations such as nucleophilic additions, cyclizations, and cross-coupling reactions .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-oxooxolane-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-2-10-6(8)5-3-4-11-7(5)9/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRMSXLSEPWFIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCOC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60918298 | |

| Record name | Ethyl 2-oxooxolane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60918298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77513-58-7, 936-13-0 | |

| Record name | 3-Furancarboxylic acid, tetrahydro-2-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77513-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Furoic acid, tetrahydro-2-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-oxooxolane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60918298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (±)-tetrahydro-2-oxo-3-furoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Structural and Reactivity Differences

- Ester Group Variations: The ethyl ester (C₇H₁₀O₄) offers better solubility in nonpolar solvents compared to the methyl analog (C₆H₈O₄) due to its longer alkyl chain. This property makes it preferable for reactions requiring hydrophobic environments . Mthis compound (CAS 19406-00-9) is often used as an internal standard in NMR spectroscopy due to its distinct spectral properties .

Oxo Position and Ring Reactivity :

Substituent Effects :

- Bulky substituents, such as benzyl and pentyloxy groups in Ethyl 3-benzyl-5-(pentyloxy)methyl-2-oxotetrahydrofuran-3-carboxylate, increase steric hindrance, reducing reaction rates but enabling stereoselective synthesis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-oxotetrahydrofuran-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : this compound is typically synthesized via alkylation or substitution reactions. For example, sodium metal in ethanol can act as a base to deprotonate intermediates, followed by reaction with halides (e.g., benzyl or allyl halides) under controlled temperatures (75–80°C) to yield derivatives . Catalysts like iodine or zinc iodide may enhance efficiency in analogous tetrahydrofuran derivatives, as seen in chloromethylation reactions . Key parameters include anhydrous conditions, low temperatures (<0°C for chloromethylation), and purification via chromatography .

Q. How is this compound characterized structurally and chemically?

- Methodological Answer : Structural elucidation relies on:

- Boiling points (e.g., 167–168°C at 1 Torr for derivatives) and refractive indices (nD ~1.4675) .

- Elemental analysis (C, H, O percentages) to confirm purity .

- Chromatography (HPLC, GC) for purification and solvent removal .

Q. What are the typical chemical reactions involving this compound?

- Methodological Answer : The compound undergoes:

- Nucleophilic substitution : Chloromethyl or ester groups react with amines, thiols, or alcohols .

- Oxidation/Reduction : Carbonyl groups can be reduced to alcohols (NaBH₄) or oxidized to carboxylic acids (KMnO₄) .

- Ester hydrolysis : Acidic/basic conditions yield carboxylic acids for further functionalization .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in substitution reactions?

- Methodological Answer : The electron-withdrawing oxo group activates the tetrahydrofuran ring for nucleophilic attack. For example, chloromethyl derivatives undergo SN2 reactions with amines, where steric hindrance and solvent polarity (e.g., DMSO vs. ethanol) influence reaction rates . Kinetic studies using NMR or IR spectroscopy can track intermediate formation .

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : X-ray crystallography using programs like SHELXL refines bond angles and torsional strains. For example, SHELX algorithms resolve twinned crystals or high-resolution data, critical for confirming stereochemistry in fused-ring systems . Data collection at synchrotron facilities improves resolution for low-yield derivatives .

Q. How do structural modifications influence the bioactivity of this compound derivatives?

- Methodological Answer : Substituents like chloromethyl or fluorobenzoyl groups enhance antimicrobial activity by targeting bacterial fatty acid synthesis (e.g., FASN inhibition) . Structure-activity relationship (SAR) studies compare IC₅₀ values against cancer cell lines (e.g., MCF-7) to optimize substituent positions .

| Derivative | Bioactivity Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Ethyl 5-(chloromethyl)-2-oxotetrahydrofuran-3-carboxylate | MRSA inhibition | 12.5 | |

| Ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate | Kinase inhibition | 8.2 |

Q. How can researchers reconcile contradictory yield data in synthetic protocols?

- Methodological Answer : Contradictions arise from solvent purity, catalyst loading, or reaction scale. For example, yields of 68–89% for allyl derivatives suggest optimizing halide stoichiometry and reaction time. DOE (Design of Experiments) models identify critical factors (e.g., temperature, pH) .

Q. What analytical methods validate the stability of this compound under varying conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (>150°C for most esters) .

- Accelerated Stability Testing : Expose samples to humidity/light and monitor degradation via HPLC .

Q. How can computational modeling predict the reactivity of this compound?

- Methodological Answer : DFT (Density Functional Theory) calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. MD (Molecular Dynamics) simulations model solvent effects on reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.